4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
Description
4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a spirocyclic compound characterized by a bicyclo[5.1.0]octane moiety fused to a cyclohexane ring via an oxygen atom (3-oxa bridge). The geminal dimethyl groups at the 4' position of the cyclohexane ring introduce steric hindrance and influence the compound’s conformational stability. Such spiro structures are of interest in materials science and medicinal chemistry due to their rigid three-dimensional frameworks, which can mimic aromatic systems while offering enhanced solubility and metabolic stability .
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1',1'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,4'-cyclohexane] |
InChI |
InChI=1S/C14H24O/c1-13(2)5-7-14(8-6-13)4-3-11-9-12(11)10-15-14/h11-12H,3-10H2,1-2H3 |
InChI Key |
BMRQRRITDRCFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3CC3CO2)CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable bicyclo[5.1.0]octane precursor with a cyclohexane derivative under acidic or basic conditions to facilitate the spiro formation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining product purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any unsaturated bonds.
Substitution: The methyl groups and the oxygen atom in the spiro linkage can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions, typically under controlled temperatures and in the presence of a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the spirocyclic structure.
Scientific Research Applications
4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a complex organic compound featuring a spiro linkage connecting a bicyclo[5.1.0]octane framework to a cyclohexane ring, with an oxygen atom incorporated into the bicyclic system. The presence of two methyl groups at the 4' position enhances its structural complexity and potential reactivity.
Scientific Research Applications
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has applications in several scientific research fields:
- Chemistry It serves as a building block for synthesizing more complex molecules and as a model compound for studying spirocyclic chemistry.
- Biology The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
- Medicine Research into its pharmacological properties may reveal potential therapeutic applications, particularly in drug design and development.
- Industry The compound can be used to develop new materials, such as polymers and resins, due to its structural stability and reactivity.
Chemical Reactions
4’,4’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] undergoes different types of chemical reactions:
- Oxidation This compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
- Reduction Reduction reactions can modify the spirocyclic structure or reduce any unsaturated bonds.
- Substitution The methyl groups and the oxygen atom in the spiro linkage can participate in substitution reactions, leading to new derivatives.
Related Compounds
Several compounds share structural similarities with 4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]:
| Compound Name | Structural Features |
|---|---|
| 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | Similar bicyclic structure with additional oxygen atoms |
| 2,2-Dimethyl-1,3-dioxacyclohept-5-ene | Different ring system and functional groups |
| 2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] | Similar spirocyclic structure but different methyl positioning |
Mechanism of Action
The mechanism by which 4’,4’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,1’-cyclohexane] exerts its effects involves interactions with molecular targets such as enzymes or receptors The spirocyclic structure may facilitate binding to specific sites, influencing biological pathways and cellular processes
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
3,5,8-Trioxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- Structure : Contains three oxygen atoms in the bicyclo-octane ring, forming a trioxaspiro system.
- Key Differences : The additional oxygen atoms increase polarity and hydrogen-bonding capacity compared to the dimethyl-substituted target compound. This structural variation impacts solubility and reactivity, as demonstrated in green chemistry syntheses where isomerization kinetics differ significantly .
- Applications : Used in synthesizing isomeric hydroxysulphides, highlighting its utility in selective organic transformations .
5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
- Structure : Substituted with a single methyl group at the 5' position of the cyclohexane ring.
- This compound is commercially available (CAS: 2060050-24-8) but lacks the thermal stability observed in the dimethyl analog due to weaker van der Waals interactions .
Bicyclo[2.2.2]octane Derivatives
- Structure : Features a bicyclo[2.2.2]octane core instead of bicyclo[5.1.0]octane.
- Key Differences : The smaller bicyclo system (C8 vs. C10) confers higher rigidity and melting points, as seen in liquid crystal applications . The absence of an oxygen bridge reduces polarity, making these derivatives more hydrophobic .
Physicochemical Properties
Thermodynamic Stability
- Bicyclo[5.1.0]octane Systems: LANGE’s Handbook reports the enthalpy of formation (ΔHf) for bicyclo[5.1.0]octane as -16.6 kJ/mol (gas phase), reflecting moderate strain energy due to the norbornene-like structure . The dimethyl substitution in the target compound likely reduces strain further by stabilizing chair conformations in the cyclohexane ring.
- Bicyclo[2.2.2]octane Systems : ΔHf = -146.9 kJ/mol (solid phase), indicating greater stability from reduced ring strain .
Hydrophobicity and Solubility
- The dimethyl-substituted spiro compound exhibits higher hydrophobicity than oxygen-rich analogs like 3,5,8-trioxaspiro derivatives, aligning with trends observed in membrane domain studies where aliphatic bicyclic systems partition into lipid interfaces .
- Compared to bicyclo[2.2.2]octane-based liquid crystals, the oxygen bridge in the target compound enhances water solubility, making it more suitable for biomedical applications .
Drug Design
- The dimethyl-substituted spiro compound serves as a phenyl isostere, mimicking aromatic π-stacking interactions while improving pharmacokinetic properties.
Material Science
- Bicyclo[5.1.0]octane systems lack the high clearing points of bicyclo[2.2.2]octane-based liquid crystals but offer UV transparency, useful in optical materials .
Biological Activity
4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a complex organic compound notable for its unique spirocyclic structure, which combines a bicyclo[5.1.0]octane framework with a cyclohexane ring and an oxygen atom in the bicyclic system. The presence of two methyl groups at the 4' position enhances its structural complexity, potentially influencing its biological properties and reactivity.
- Molecular Formula : C₁₄H₂₄O
- Molecular Weight : 208.34 g/mol
- CAS Number : 2059974-55-7
Synthesis
The synthesis of 4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] typically involves cyclization reactions, which can be achieved through various methods including:
- Oxidative cyclization using peracids.
- Ring-closing reactions involving appropriate precursors.
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies have identified potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds structurally related to 4',4'-Dimethyl-3-oxaspiro have shown to induce apoptosis in cancer cell lines through mechanisms such as cytochrome C release and caspase activation .
- Case Study : A related compound demonstrated cytotoxicity against various cancer cell lines (HL-60, A-549) with IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Effects
Some derivatives of spirocyclic compounds have been noted for their anti-inflammatory activities:
- Research Findings : Studies have shown that certain compounds can inhibit pro-inflammatory cytokines and signaling pathways (e.g., IL-6 signaling), suggesting a potential role in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | Additional oxygen atoms | Anticancer activity via apoptosis induction |
| 2,2-Dimethyl-1,3-dioxacyclohept-5-ene | Different ring system | Limited studies on biological activity |
| 2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] | Similar spirocyclic structure | Potential for anticancer effects |
Future Research Directions
Further investigations are warranted to fully elucidate the biological mechanisms and therapeutic potential of 4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]. Key areas for future research include:
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Mechanistic studies to explore the pathways involved in its anticancer and anti-inflammatory effects.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
